BenchChemオンラインストアへようこそ!

N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Pharmaceutical impurity profiling Cefoperazone sodium Structural elucidation

N-(Cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS 1281063-47-5, molecular formula C₉H₁₁N₅OS₂, molecular weight 269.34 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a cyclopropylamino group at position 5, a sulfanylacetamide linker at position 2, and a terminal cyanomethyl moiety on the acetamide nitrogen. In pharmaceutical regulatory contexts, this compound is formally classified and supplied as Cefoperazone Impurity 7 (also referred to as Detetrazole Cefoperazone), a fully characterized reference standard intended for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture and ANDA filing of the third-generation cephalosporin antibiotic cefoperazone sodium.

Molecular Formula C9H11N5OS2
Molecular Weight 269.34
CAS No. 1281063-47-5
Cat. No. B2813500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
CAS1281063-47-5
Molecular FormulaC9H11N5OS2
Molecular Weight269.34
Structural Identifiers
SMILESC1CC1NC2=NN=C(S2)SCC(=O)NCC#N
InChIInChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13)
InChIKeyHXFMFDSQUZAEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS 1281063-47-5): Procurement-Ready Identity and Regulatory Context


N-(Cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS 1281063-47-5, molecular formula C₉H₁₁N₅OS₂, molecular weight 269.34 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a cyclopropylamino group at position 5, a sulfanylacetamide linker at position 2, and a terminal cyanomethyl moiety on the acetamide nitrogen . In pharmaceutical regulatory contexts, this compound is formally classified and supplied as Cefoperazone Impurity 7 (also referred to as Detetrazole Cefoperazone), a fully characterized reference standard intended for analytical method development, method validation (AMV), and quality control (QC) applications during the manufacture and ANDA filing of the third-generation cephalosporin antibiotic cefoperazone sodium [1]. Suppliers provide the compound with certified certificates of analysis (COA) including HPLC purity data (typically ≥95%), NMR, and mass spectral documentation [2].

Why N-(Cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Cannot Be Replaced by Other Cefoperazone Impurity Standards


Cefoperazone impurity standards are not interchangeable, as each impurity represents a structurally and toxicologically distinct entity with a unique chromatographic retention profile. While commonly monitored impurities such as Impurity A (a lactone degradation product, MW 529.52) or Impurity C (5-mercapto-1-methyl-tetrazole, MW 116.14) are well-characterized, Impurity 7 possesses a unique detetrazole thiadiazole scaffold (MW 269.34) that elutes at a different relative retention time (RRT) and arises from a distinct degradation or synthetic pathway [1]. The toxicity profile also differs: a structure-toxicity relationship study in developing zebrafish demonstrated that cefoperazone impurities bearing intact C-7 and C-3 substituents produce variable abnormal phenotypes—including brain, eye, cardiovascular, and notochord defects—that are structure-dependent, meaning each impurity must be individually controlled [2]. Generic substitution with an incorrect impurity standard due to similar molecular weight or elemental composition would necessarily cause analytical method failure, misidentification during batch release testing, and potential regulatory non-compliance under ICH Q3A/Q3B guidelines.

N-(Cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Uniqueness: Detetrazole Scaffold Versus Common C-3 Substituent Impurities

Cefoperazone Impurity 7 is structurally differentiated from the two most commonly monitored cefoperazone impurities by its complete absence of the 1-methyl-1H-tetrazole-5-thiol (5-MER) moiety that constitutes the C-3 substituent of the parent drug. While Impurity C (5-MER, CAS 13183-79-4, MW 116.14) is the free tetrazole thiol cleaved from the C-3 position, Impurity 7 (MW 269.34) is the detetrazole product in which the tetrazole ring has been replaced by a 5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl sulfanylacetamide bearing a cyanomethyl amide terminus [1]. This structural divergence means Impurity 7 cannot be co-eluted with or quantified as any other listed cefoperazone impurity and requires its own authenticated reference standard for accurate identification [2].

Pharmaceutical impurity profiling Cefoperazone sodium Structural elucidation

Analytical Reference Standard Purity: Quantified Baseline for ANDA Filing

As supplied by certified vendors, Cefoperazone Impurity 7 is provided as an analytical reference standard with a documented HPLC purity of ≥95% and is accompanied by a full certificate of analysis (COA) including HPLC chromatogram, mass spectrum (MS), and 1H NMR spectrum [1]. This purity specification exceeds the typical identification threshold (0.10% for a drug substance with a maximum daily dose >2 g/day per ICH Q3A) and is comparable to the purity specifications of other cefoperazone impurity standards such as Impurity A (typically 98% HPLC) and Impurity F (≥95%) [2]. The availability of comprehensive spectroscopic characterization data enables unambiguous identity confirmation, a critical requirement for primary reference standards used in method validation per ICH Q2(R1) [3].

Analytical method validation Reference standard certification ANDA regulatory submission

Chromatographic Differentiation: Unique Retention as Detetrazole Degradation Product

Cefoperazone Impurity 7 is generated through a detetrazole degradation pathway that removes the 1-methyl-1H-tetrazole-5-thiol moiety at the C-3 position of the cephem nucleus, a pathway distinct from the β-lactam ring-opening degradation that produces Impurity A (the lactone impurity, CAS 73240-08-1) [1]. In validated stability-indicating HPLC methods for cefoperazone sodium, multiple degradation products are resolved, and a specific method capable of detecting 28 impurities in cefoperazone sodium has been reported [2]. The unique polar surface area contributed by the cyclopropylamino-thiadiazole substructure and the cyanomethyl acetamide terminus imparts a distinct chromatographic retention behavior relative to impurities bearing the intact cephem core (such as Impurity A, MW 529.52) or the free tetrazole cleavage product (Impurity C, MW 116.14) [3].

HPLC impurity profiling Forced degradation Cefoperazone sodium stability

Toxicological Relevance: Structure-Dependent Developmental Toxicity Underscores Individual Impurity Control

A structure-toxicity relationship study in developing zebrafish demonstrated that cefoperazone and its impurities produce variable developmental defect profiles that are dependent on the specific C-7 and C-3 substituent structures, with observed abnormalities including brain and eye defects, cardiovascular malformations, and notochord deformities [1]. Both the C-7 and C-3 substituents of cefoperazone were identified as toxic functional groups capable of independently altering gene expression patterns in zebrafish embryos. Since Impurity 7 retains the N-cyanomethyl acetamide moiety (a structural feature absent from Impurity A, Impurity C, and Impurity F) while lacking the tetrazole group, its toxicological profile is expected to differ from other characterized impurities [2]. This underscores the necessity of using the authenticated Impurity 7 reference standard for individual quantitative determination rather than relying on a surrogate impurity marker, consistent with the ICH M7 guideline requirement that actual impurities with distinct structural alerts be individually assessed for mutagenic potential [3].

Impurity genotoxicity Zebrafish embryo toxicity Structure-toxicity relationship

Best-Fit Application Scenarios for N-(Cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (CAS 1281063-47-5) in Pharmaceutical Quality Control and R&D


Primary Reference Standard for Cefoperazone Sodium ANDA Impurity Method Validation

The most direct and defensible application is as a primary reference standard for the development and validation of an HPLC or UPLC impurity method for cefoperazone sodium ANDA submissions, where Impurity 7 must be individually identified, resolved from the API and all other known impurities (A through F), and quantified to demonstrate compliance with ICH Q3A reporting, identification, and qualification thresholds. The standard's certified purity (≥95%) and comprehensive COA documentation (HPLC, MS, 1H NMR) directly satisfy the reference standard qualification requirements of ICH Q2(R1) [1]. A validated method capable of resolving 28 impurities in cefoperazone sodium has been previously reported, and Impurity 7 must be included in the impurity marker set for a complete specificity demonstration [2].

Forced Degradation Study Marker for the Detetrazole Degradation Pathway

Impurity 7 serves as a marker compound for the detetrazole degradation pathway in forced degradation (stress) studies of cefoperazone sodium. Unlike Impurity A (the lactone impurity arising from β-lactam hydrolysis) or Impurity C (free tetrazole thiol from C-3 cleavage), Impurity 7 directly evidences the complete loss of the tetrazole moiety with concomitant rearrangement to the 5-(cyclopropylamino)-thiadiazole system. Procurement of Impurity 7 as an authenticated standard allows analytical laboratories to perform mass balance studies and establish that the stability-indicating method can detect and quantify this specific degradation route, a requirement under ICH Q1A(R2) for photostability, thermal, and hydrolytic stress conditions [3].

Custom Synthesis Intermediate for Thiadiazole-Based Kinase Inhibitor or Urease Inhibitor Discovery Programs

The 1,3,4-thiadiazole scaffold with a cyclopropylamino substituent at position 5 and a sulfanylacetamide linker at position 2 is a recognized pharmacophore in medicinal chemistry. Related 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against urease enzymes (with IC50 values in the range of 1.732–3.786 μM for bis-1,3,4-thiadiazoles compared to the standard thiourea, IC50 = 11.008 μM) [4] and have been investigated as kinase inhibitors, anticholinesterase agents, and anticancer leads. While no published activity data are available specifically for CAS 1281063-47-5, its structural features—the cyanomethyl acetamide terminus offering hydrogen bond acceptor capability and the cyclopropylamino-thiadiazole core providing a conformationally constrained heterocycle—make it a rational starting point or intermediate for structure-activity relationship (SAR) exploration in drug discovery programs targeting these enzyme classes. Procurement in this context is driven by structural chemical rationale rather than documented bioactivity.

Interlaboratory Proficiency Testing and Pharmacopoeial Collaborative Study Material

As a chemically distinct cefoperazone impurity with a well-defined molecular formula (C9H11N5OS2) and molecular weight (269.34 g/mol), Impurity 7 is suitable for distribution as a blinded sample in interlaboratory proficiency testing schemes or as a candidate material for pharmacopoeial collaborative studies aimed at establishing a monograph reference standard for a new cefoperazone sodium impurity. The availability of the compound from multiple independent suppliers with consistent characterization data enables verification of inter-laboratory reproducibility, an essential step in the establishment of a pharmacopoeial reference standard per USP or EP general chapters .

Quote Request

Request a Quote for N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.